molecular formula C13H10N2O3 B1392250 2-Methyl-5-(4-nitrobenzoyl)pyridine CAS No. 1187167-59-4

2-Methyl-5-(4-nitrobenzoyl)pyridine

Cat. No.: B1392250
CAS No.: 1187167-59-4
M. Wt: 242.23 g/mol
InChI Key: QRXHALIQCFZRAZ-UHFFFAOYSA-N
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Description

2-Methyl-5-(4-nitrobenzoyl)pyridine is an organic compound with the molecular formula C13H10N2O3 It is a derivative of pyridine, a basic heterocyclic organic compound The compound is characterized by the presence of a methyl group at the second position and a 4-nitrobenzoyl group at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4-nitrobenzoyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyridine with 4-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction and reduce the reaction time. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(4-nitrobenzoyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The methyl group and the nitrobenzoyl group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: 2-Methyl-5-(4-aminobenzoyl)pyridine.

    Reduction: Various reduced derivatives depending on the reducing agent used.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

2-Methyl-5-(4-nitrobenzoyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4-nitrobenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(4-aminobenzoyl)pyridine
  • 2-Methyl-5-(4-chlorobenzoyl)pyridine
  • 2-Methyl-5-(4-methoxybenzoyl)pyridine

Uniqueness

2-Methyl-5-(4-nitrobenzoyl)pyridine is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo various chemical transformations, making the compound versatile for different applications. Additionally, the combination of the methyl and nitrobenzoyl groups on the pyridine ring enhances its reactivity and potential for use in diverse scientific research fields.

Properties

IUPAC Name

(6-methylpyridin-3-yl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c1-9-2-3-11(8-14-9)13(16)10-4-6-12(7-5-10)15(17)18/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXHALIQCFZRAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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